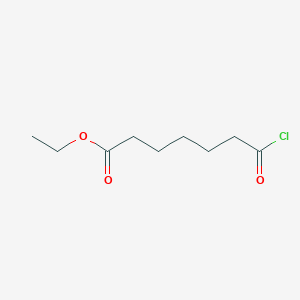

Ethyl 6-(Chloroformyl)hexanoate

Vue d'ensemble

Description

Clonazoline est une petite molécule de formule chimique C₁₄H₁₃ClN₂ . Elle est connue pour son rôle de vasodilatateur coronaire et de sympathomimétique imidazoline, agissant comme un agoniste des alpha-récepteurs adrénergiques. Historiquement, elle a été utilisée comme décongestionnant nasal et vasoconstricteur .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de Clonazoline implique la réaction du 4-chloronaphtalène-1-carbaldéhyde avec l'éthylènediamine dans des conditions spécifiques pour former le cycle imidazoline. La réaction nécessite généralement un solvant comme l'éthanol et un catalyseur pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de Clonazoline implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation et des mesures de contrôle qualité pour répondre aux normes pharmaceutiques .

Types de réactions :

Oxydation : Clonazoline peut subir des réactions d'oxydation, généralement en présence d'agents oxydants forts.

Réduction : Elle peut être réduite à l'aide d'agents réducteurs comme l'hydrure de lithium aluminium.

Substitution : Clonazoline peut participer à des réactions de substitution, en particulier des substitutions nucléophiles, en raison de la présence de l'atome de chlore.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction : Hydrure de lithium aluminium dans l'éther anhydre.

Substitution : Hydroxyde de sodium ou autres bases fortes dans des solvants polaires.

Principaux produits :

Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.

Réduction : Formation d'amines ou d'alcools.

Substitution : Formation d'imidazolines ou de naphtalènes substitués

4. Applications de la recherche scientifique

Clonazoline a été largement étudiée pour ses applications dans divers domaines :

Chimie : Utilisée comme réactif en synthèse organique et comme composé modèle pour l'étude des dérivés de l'imidazoline.

Biologie : Etudiée pour ses effets sur les alpha-récepteurs adrénergiques et son rôle potentiel dans la modulation des réponses physiologiques.

Médecine : Explorée pour son potentiel thérapeutique dans le traitement d'affections comme la rhinite allergique, la sinusite et autres troubles respiratoires.

Industrie : Utilisée dans la formulation de décongestionnants nasaux et autres produits pharmaceutiques

5. Mécanisme d'action

Clonazoline exerce ses effets principalement par son action d'agoniste des alpha-récepteurs adrénergiques. Elle se lie à ces récepteurs, conduisant à une vasoconstriction et à une réduction de la congestion nasale. Les cibles moléculaires comprennent les récepteurs adrénergiques alpha-1 et alpha-2, qui jouent un rôle crucial dans la régulation du tonus vasculaire et du flux sanguin .

Composés similaires :

Clonidine : Un autre dérivé de l'imidazoline possédant des propriétés d'agoniste alpha-adrénergique similaires.

Oxymetazoline : Un décongestionnant nasal avec un mécanisme d'action similaire.

Xylometazoline : Utilisée pour ses propriétés vasoconstrictrices dans les décongestionnants nasaux.

Unicité de Clonazoline : Clonazoline est unique en raison de sa structure chimique spécifique, qui lui permet d'interagir efficacement avec les alpha-récepteurs adrénergiques. Son cycle imidazoline et la présence de l'atome de chlore contribuent à son profil pharmacologique distinct .

Applications De Recherche Scientifique

Clonazoline has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazoline derivatives.

Biology: Investigated for its effects on alpha-adrenoreceptors and its potential role in modulating physiological responses.

Medicine: Explored for its therapeutic potential in treating conditions like allergic rhinitis, sinusitis, and other respiratory disorders.

Industry: Utilized in the formulation of nasal decongestants and other pharmaceutical products

Mécanisme D'action

Clonazoline exerts its effects primarily through its action as an alpha-adrenoreceptor agonist. It binds to these receptors, leading to vasoconstriction and reduced nasal congestion. The molecular targets include alpha-1 and alpha-2 adrenergic receptors, which play a crucial role in regulating vascular tone and blood flow .

Comparaison Avec Des Composés Similaires

Clonidine: Another imidazoline derivative with similar alpha-adrenergic agonist properties.

Oxymetazoline: A nasal decongestant with a similar mechanism of action.

Xylometazoline: Used for its vasoconstrictive properties in nasal decongestants.

Uniqueness of Clonazoline: Clonazoline is unique due to its specific chemical structure, which allows it to interact with alpha-adrenoreceptors effectively. Its imidazoline ring and the presence of the chlorine atom contribute to its distinct pharmacological profile .

Activité Biologique

Ethyl 6-(Chloroformyl)hexanoate, with the CAS number 14794-32-2, is a chemical compound that has garnered interest for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 206.67 g/mol. It is primarily utilized in agrochemical, pharmaceutical, and dyestuff applications . This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.

- Molecular Formula :

- Molecular Weight : 206.67 g/mol

- Density : 1.08 g/cm³

- Boiling Point : 141°C

- Flash Point : 92.9°C

- InChI Key : NYZNYLOIPHDFKS-UHFFFAOYSA-N

Agrochemical Uses

This compound has been noted for its application in agrochemicals, where it may function as an intermediate in the synthesis of various pesticides and herbicides. The compound's chloromethyl group is significant in enhancing the reactivity of the molecule, allowing for effective interactions with biological targets in pests .

Pharmaceutical Potential

Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties. The presence of the chloroformyl group can enhance the compound's ability to penetrate biological membranes, potentially improving its efficacy as a therapeutic agent.

Antimicrobial Activity

A study investigating the antimicrobial properties of various chloroformyl derivatives found that compounds similar to this compound demonstrated significant activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In vitro studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .

Safety Considerations

This compound is classified as corrosive and can cause severe skin burns and eye damage upon contact. It is recommended to handle this compound with appropriate safety measures, including gloves and eye protection .

| Hazard Classification | Description |

|---|---|

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1C) |

| Eye Damage | Causes serious eye damage (Category 1) |

| Respiratory Irritation | May cause respiratory irritation (Category 3) |

Propriétés

IUPAC Name |

ethyl 7-chloro-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZNYLOIPHDFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337527 | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14794-32-2 | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.